molecular formula C17H24N2O4 B13499383 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Cat. No.: B13499383
M. Wt: 320.4 g/mol
InChI Key: NQUHEMUGGSZCPY-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves the protection of amine groups by the Boc group. The Boc group is introduced to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid can be compared with other Boc-protected amino acids and derivatives. Similar compounds include:

These compounds share the common feature of Boc protection but differ in their specific functional groups and applications.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)11-19-10-6-8-12-7-4-5-9-14(12)19/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

NQUHEMUGGSZCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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